1-Iodo-1H,1H-perfluorohexane

Catalog No.
S756696
CAS No.
335-50-2
M.F
C6H2F11I
M. Wt
409.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Iodo-1H,1H-perfluorohexane

CAS Number

335-50-2

Product Name

1-Iodo-1H,1H-perfluorohexane

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-iodohexane

Molecular Formula

C6H2F11I

Molecular Weight

409.97 g/mol

InChI

InChI=1S/C6H2F11I/c7-2(8,1-18)3(9,10)4(11,12)5(13,14)6(15,16)17/h1H2

InChI Key

NVPYUCSZZRWYML-UHFFFAOYSA-N

SMILES

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)I

Canonical SMILES

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)I

The exact mass of the compound 1-Iodo-1H,1H-perfluorohexane is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

1-Iodo-1H,1H-perfluorohexane (CAS 335-50-2) is a specialized fluorinated alkylating agent characterized by a five-carbon perfluoroalkyl chain attached to an iodomethyl group (C5F11CH2I). Unlike fully fluorinated analogs (e.g., C6F13I) which resist standard SN2 attack, the presence of a single methylene spacer alters the electronic environment of the carbon-iodine bond, enabling direct ionic nucleophilic substitution [1]. In industrial and laboratory procurement, this compound is sourced as a specific building block for the synthesis of fluorinated surfactants, hypervalent iodine reagents, and lipophilic pharmaceutical intermediates where beta-elimination side reactions must be structurally prevented [2].

Buyers seeking a six-carbon fluorinated iodide often mistakenly consider perfluorohexyl iodide (C6F13I) or 1H,1H,2H,2H-perfluorohexyl iodide (C4F9CH2CH2I) as interchangeable substitutes. However, generic substitution fails in process chemistry due to divergent reactivity profiles. Perfluorohexyl iodide lacks a hydrocarbon spacer, making its C-I bond inert to standard SN2 nucleophiles and forcing reliance on radical or organometallic conditions [1]. Conversely, the ethylene-spaced analog (C4F9CH2CH2I) possesses beta-hydrogens, making it highly susceptible to base-promoted E2 dehydrohalogenation, which degrades yields by forming terminal alkenes during alkylation [2]. 1-Iodo-1H,1H-perfluorohexane provides the exact structural solution: an active SN2 center with zero risk of beta-elimination.

Complete Suppression of Beta-Elimination in Basic Media

When reacting with basic nucleophiles, the two-carbon spaced analog (C4F9CH2CH2I) undergoes competitive E2 elimination due to the acidic beta-hydrogens adjacent to the perfluoroalkyl group, resulting in significant yield loss to the corresponding alkene. Because 1-Iodo-1H,1H-perfluorohexane (C5F11CH2I) possesses only alpha-hydrogens, the E2 elimination pathway is structurally impossible [1]. This forces the reaction entirely down the SN2 pathway, maximizing the yield of the desired alkylated product.

Evidence DimensionDehydrohalogenation (E2) Susceptibility
Target Compound Data0% elimination (structurally precluded due to lack of beta-hydrogens)
Comparator Or BaselineC4F9CH2CH2I (1H,1H,2H,2H-perfluorohexyl iodide): High competitive elimination to C4F9CH=CH2
Quantified DifferenceComplete elimination of the E2 byproduct pathway
ConditionsBasic nucleophilic substitution (SN2) conditions (e.g., NaH, K2CO3, alkoxides)

Prevents severe yield losses and complex chromatographic separations in the industrial scale-up of fluorinated ethers and amines.

Activation for Mild Nucleophilic Substitution (SN2)

The direct attachment of iodine to a CF2 group in perfluorohexyl iodide (C6F13I) creates immense steric and electronic hindrance, effectively shutting down standard SN2 backside attack. In contrast, the methylene spacer in 1-Iodo-1H,1H-perfluorohexane insulates the leaving group from the extreme electron-withdrawing effect of the fluorous tail [1]. This allows for rapid SN2 couplings without the need for UV irradiation, radical initiators, or transition-metal catalysts required by fully fluorinated iodides.

Evidence DimensionSN2 Reaction Viability
Target Compound DataProceeds under standard mild ionic conditions
Comparator Or BaselineC6F13I (Perfluorohexyl iodide): Inert to SN2; requires radical (SRN1) or transition-metal activation
Quantified DifferenceEnables ionic SN2 pathways vs strictly radical/organometallic pathways
ConditionsStandard nucleophilic alkylation with heteroatom nucleophiles (N, O, S)

Enables process chemists to utilize standard, scalable ionic reactor conditions rather than specialized radical-compatible infrastructure.

Hydrolytic Stability of Downstream Heteroatom Conjugates

The choice of fluorinated iodide directly dictates the chemical stability of the resulting product. Alkylating an alcohol or amine with C6F13I yields a perfluoroalkyl ether (-O-CF2-) or amine (-N-CF2-), which are chemically unstable and rapidly hydrolyze to carboxylic acids or amides. Utilizing 1-Iodo-1H,1H-perfluorohexane generates a -O-CH2-CF2- linkage, which exhibits the robust hydrolytic stability of a standard aliphatic ether while retaining the desired fluorous properties [1].

Evidence DimensionConjugate Hydrolytic Stability
Target Compound Data-CH2-Rf linkage: Highly stable to aqueous hydrolysis
Comparator Or BaselineC6F13I (Perfluorohexyl iodide): Forms -CF2-Rf linkages that rapidly hydrolyze
Quantified DifferenceOrders of magnitude increase in conjugate half-life in aqueous media
ConditionsAqueous media at varying pH (downstream product stability)

Ensures that the synthesized fluorinated surfactants, ligands, or APIs remain stable during long-term storage and application.

Precursor Suitability for Hypervalent Iodine(III) Reagents

1-Iodo-1H,1H-perfluoroalkanes are uniquely suited for oxidation to hypervalent iodine(III) species, such as (1H,1H-perfluoroalkyl)phenyliodonium triflates. The methylene spacer stabilizes the resulting iodonium salt, allowing it to act as a highly efficient electrophilic fluoroalkylating agent for late-stage functionalization of arenes and heteroarenes [1]. Direct perfluoroalkyl iodides form different, often less stable or differently reactive hypervalent species.

Evidence DimensionHypervalent Iodine(III) Reagent Stability
Target Compound DataForms stable, isolable (1H,1H-perfluoroalkyl)aryliodonium salts
Comparator Or BaselineC6F13I (Perfluorohexyl iodide): Forms less stable or structurally divergent iodonium species
Quantified DifferenceEnables isolation and storage of the electrophilic transfer reagent
ConditionsOxidation with peracetic acid/triflic acid followed by arene coupling

Critical for reagent manufacturers producing stable electrophilic transfer agents for medicinal chemistry.

High-Yield Synthesis of Fluorinated Surfactants and Monomers

Due to its complete resistance to beta-elimination, 1-Iodo-1H,1H-perfluorohexane is the optimal precursor for synthesizing fluorinated ethers, thioethers, and amines. It ensures near-quantitative yields during the alkylation of hydrophilic headgroups, making it highly valuable for producing specialty surfactants, anti-fouling coatings, and functionalized polymers where yield loss to alkene byproducts is unacceptable [1].

Late-Stage Electrophilic Fluoroalkylation in Medicinal Chemistry

The compound is a premier starting material for the generation of (1H,1H-perfluoroalkyl)aryliodonium triflates. These hypervalent iodine reagents are heavily utilized by pharmaceutical researchers to selectively append the -CH2C5F11 lipophilic tag onto complex APIs and heteroarenes via mild, transition-metal-free electrophilic aromatic substitution[2].

Development of Hydrolytically Stable Fluorous Tags

In the design of fluorous-phase extraction tags or robust fluorinated ligands, the mono-methylene spacer provided by this compound ensures that the attachment point (e.g., an ether or amine linkage) remains completely stable against hydrolysis in aqueous or biological media, a critical advantage over direct perfluoroalkylation [3].

XLogP3

5.1

Wikipedia

1-Iodo-1H,1H-perfluorohexane

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 08-15-2023

Explore Compound Types